N-(3-nitrophenyl)pyridin-4-amine
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Overview
Description
N-(3-nitrophenyl)pyridin-4-amine: is an organic compound that features a nitro group attached to a phenyl ring and an amine group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods: Industrial production of N-(3-nitrophenyl)pyridin-4-amine may involve large-scale nitration reactions followed by coupling reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-nitrophenyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted pyridinamine derivatives.
Scientific Research Applications
Chemistry: N-(3-nitrophenyl)pyridin-4-amine is used as a building block in organic synthesis, particularly in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as inhibitors of specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyridinamine moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways and lead to various pharmacological effects .
Comparison with Similar Compounds
N-(4-Nitrophenyl)-4-pyridinamine: Similar structure but with the nitro group in the para position.
N-(3-Nitrophenyl)-2-pyridinamine: Similar structure but with the amine group in the 2-position of the pyridine ring.
N-(3-Nitrophenyl)-4-aminopyridine: Similar structure but with an additional amine group on the pyridine ring
Uniqueness: N-(3-nitrophenyl)pyridin-4-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitro and amine groups can significantly affect the compound’s electronic properties and its ability to interact with biological targets .
Properties
Molecular Formula |
C11H9N3O2 |
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Molecular Weight |
215.21 g/mol |
IUPAC Name |
N-(3-nitrophenyl)pyridin-4-amine |
InChI |
InChI=1S/C11H9N3O2/c15-14(16)11-3-1-2-10(8-11)13-9-4-6-12-7-5-9/h1-8H,(H,12,13) |
InChI Key |
RIXIAEQTZNQBKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=CC=NC=C2 |
Origin of Product |
United States |
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